molecular formula C6H14ClNO B2958778 (S)-2-(pyrrolidin-3-yl)ethanol hydrochloride CAS No. 1421033-80-8

(S)-2-(pyrrolidin-3-yl)ethanol hydrochloride

Cat. No.: B2958778
CAS No.: 1421033-80-8
M. Wt: 151.63
InChI Key: SVUPXZZFQCQRSC-RGMNGODLSA-N
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Description

(S)-2-(pyrrolidin-3-yl)ethanol hydrochloride is a chemical compound that features a pyrrolidine ring attached to an ethanol moiety. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.

Scientific Research Applications

(S)-2-(pyrrolidin-3-yl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(pyrrolidin-3-yl)ethanol hydrochloride typically involves the reaction of pyrrolidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(pyrrolidin-3-yl)ethanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (S)-2-(pyrrolidin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(pyrrolidin-3-yl)ethanol hydrochloride: The enantiomer of (S)-2-(pyrrolidin-3-yl)ethanol hydrochloride, which may have different biological activities and properties.

    2-(pyrrolidin-3-yl)ethanol: The non-salt form of the compound, which may have different solubility and stability characteristics.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological systems. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(3S)-pyrrolidin-3-yl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-4-2-6-1-3-7-5-6;/h6-8H,1-5H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUPXZZFQCQRSC-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421033-80-8
Record name 2-[(3S)-pyrrolidin-3-yl]ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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